molecular formula C36H54Cl3N3 B7801908 (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride

Cat. No.: B7801908
M. Wt: 635.2 g/mol
InChI Key: GQLVZALWIXPZJV-UHFFFAOYSA-K
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Description

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride is an organic compound with the molecular formula C12H18ClN. It is a quaternary ammonium salt, commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a surfactant, antimicrobial agent, and in polymer synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride typically involves the reaction of benzenemethanamine with trimethylamine and a chlorinating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:

Benzenemethanamine+Trimethylamine+Chlorinating AgentBenzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, chloride (1:1)\text{Benzenemethanamine} + \text{Trimethylamine} + \text{Chlorinating Agent} \rightarrow \text{this compound} Benzenemethanamine+Trimethylamine+Chlorinating Agent→Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, chloride (1:1)

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions, cyanide ions, or thiolate ions are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride involves its interaction with cellular membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension, facilitating the mixing of hydrophobic and hydrophilic substances .

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, bromide (1:1)
  • Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, iodide (1:1)
  • Benzenemethanaminium, ar-ethenyl-N,N,N-trimethyl-, fluoride (1:1)

Uniqueness

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride is unique due to its chloride ion, which imparts specific reactivity and solubility properties. Compared to its bromide, iodide, and fluoride counterparts, the chloride variant is more commonly used due to its balance of reactivity and stability .

Properties

IUPAC Name

(2-ethenylphenyl)methyl-trimethylazanium;(3-ethenylphenyl)methyl-trimethylazanium;(4-ethenylphenyl)methyl-trimethylazanium;trichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H18N.3ClH/c1-5-11-6-8-12(9-7-11)10-13(2,3)4;1-5-11-7-6-8-12(9-11)10-13(2,3)4;1-5-11-8-6-7-9-12(11)10-13(2,3)4;;;/h3*5-9H,1,10H2,2-4H3;3*1H/q3*+1;;;/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLVZALWIXPZJV-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)C=C.C[N+](C)(C)CC1=CC(=CC=C1)C=C.C[N+](C)(C)CC1=CC=CC=C1C=C.[Cl-].[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H54Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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